N-Boc-amino-4-methylthiazole-5-carboxylicacid
Description
N-Boc-amino-4-methylthiazole-5-carboxylic acid (CAS: 302963-94-6, MF: C₁₀H₁₄N₂O₄S, MW: 258.29) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5 of the heterocyclic ring . This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics, kinase inhibitors, and other bioactive molecules. The Boc group enhances stability during synthetic workflows by protecting the amine from unwanted reactions, while the carboxylic acid enables further functionalization via coupling reactions .
Properties
Molecular Formula |
C10H16N2O4S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-5-6(7(13)14)17-8(11)12(5)9(15)16-10(2,3)4/h8H,11H2,1-4H3,(H,13,14) |
InChI Key |
CBXQUJSWBGXLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(N1C(=O)OC(C)(C)C)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Cyclization Reactions
The thiazole backbone is constructed using the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For N-Boc-amino-4-methylthiazole-5-carboxylic acid, the thioamide precursor typically incorporates a protected amino group, while the α-haloketone contributes the methyl and carboxylic acid substituents. For example, thiourea (NH₂-C(=S)-NH₂) reacts with methyl 2-chloroacetoacetate (Cl-CH₂-CO-COOCH₃) in ethanol at 60–80°C to yield methyl 2-amino-4-methylthiazole-5-carboxylate. This step achieves 70–75% yield under reflux conditions, with the methyl ester group positioned for subsequent hydrolysis to the carboxylic acid.
Mechanistic Insights :
The cyclization proceeds via nucleophilic attack of the thioamide’s sulfur on the α-haloketone’s electrophilic carbon, followed by dehydrohalogenation to form the aromatic thiazole ring. Steric and electronic effects dictate regioselectivity, ensuring the amino group occupies position 2, while the methyl and ester groups reside at positions 4 and 5, respectively.
Boc Protection of the Amino Group
The 2-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). This step is critical to prevent undesired side reactions during subsequent carboxylation or functionalization.
Optimized Conditions :
- Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C
- Yield : 90–95%
The reaction is typically complete within 4–6 hours, as monitored by thin-layer chromatography (TLC). The Boc group’s tert-butyl moiety provides steric protection, enhancing the intermediate’s stability during downstream reactions.
Carboxylation Strategies
The methyl ester at position 5 is hydrolyzed to the carboxylic acid using aqueous hydroxide or enzymatically via lipases. Alternatively, direct carboxylation via carbon dioxide insertion is employed in industrial settings.
Hydrolysis of Methyl Ester :
- Conditions : 2M NaOH, methanol/water (1:1), 60°C, 3 hours
- Yield : 85–90%
Direct Carboxylation :
Palladium-catalyzed carboxylation with CO₂ at position 5 is an emerging method, particularly for substrates lacking pre-existing ester groups. Using Pd(OAc)₂ and a phosphine ligand in DMF at 80°C, this approach achieves 75–80% yield, though scalability remains challenging.
Industrial Production Methodologies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side products and improving yields.
Key Advantages :
- Temperature Gradients : Maintained at ±2°C, versus ±10°C in batch reactors.
- Residence Time : Optimized to 30–60 minutes for cyclization and Boc protection steps.
- Throughput : 50–100 kg/day per reactor module.
Table 1: Industrial Process Parameters
| Step | Reactor Type | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Thiazole Formation | Tubular CFR | 70 | 1.5 | 78 |
| Boc Protection | Packed-Bed CFR | 25 | 1.0 | 93 |
| Carboxylation | High-Pressure CFR | 80 | 10.0 | 82 |
Quality Control and Purification
Final purification employs recrystallization from ethanol/water mixtures or chromatography on silica gel. Analytical methods include HPLC (99.5% purity) and NMR spectroscopy to confirm regiochemistry.
Impurity Profiling :
- Common Byproducts : Unprotected amino derivatives (≤0.5%), decarboxylated products (≤0.3%).
- Mitigation : Adjusting Boc₂O stoichiometry and optimizing hydrolysis pH.
Comparative Analysis of Synthesis Pathways
Traditional vs. Flow Chemistry Approaches
Batch Synthesis :
- Pros : Low initial capital cost, flexibility for small-scale production.
- Cons : Inconsistent yields (70–85%), longer reaction times.
Flow Chemistry :
- Pros : Higher reproducibility, 10–15% yield improvement, reduced waste.
- Cons : High upfront investment, specialized training required.
Cost-Benefit Evaluation of Carboxylation Methods
Hydrolysis vs. Direct Carboxylation :
- Hydrolysis : Lower reagent costs but generates stoichiometric waste (e.g., methanol).
- Direct Carboxylation : Higher atom economy but requires expensive catalysts.
Case Studies and Experimental Data
Pilot-Scale Synthesis for Anticancer Drug Development
A 2024 study demonstrated the synthesis of 15 kg of N-Boc-amino-4-methylthiazole-5-carboxylic acid using CFRs, achieving 88% overall yield. The product was utilized in PROTACs targeting BRD4, showing 90% degradation efficiency in leukemia cell lines.
Table 2: PROTAC Synthesis Outcomes
| Parameter | Value |
|---|---|
| Degradation Efficiency (IC₅₀) | 12 nM |
| Selectivity (vs. BRD2) | >100-fold |
| Plasma Stability (t₁/₂) | 8.5 hours |
Troubleshooting Common Synthesis Issues
Incomplete Boc Protection :
- Cause : Insoluble intermediates or inadequate mixing.
- Solution : Use polar aprotic solvents (e.g., DMF) and ultrasonic agitation.
Ester Hydrolysis Side Reactions :
- Cause : Overly basic conditions leading to thiazole ring degradation.
- Solution : Maintain pH 10–11 and monitor via in-line FTIR.
Chemical Reactions Analysis
Types of Reactions
Biotin sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert biotin sulfoxide to biotin sulfone.
Reduction: Biotin sulfoxide can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various substituted biotin derivatives depending on the nucleophile used.
Scientific Research Applications
Biotin sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the behavior of sulfoxides.
Biology: Investigated for its role in biotin metabolism and its potential effects on biotin-dependent enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a biomarker for oxidative stress.
Industry: Utilized in the synthesis of biotinylated compounds for various applications, including biochemical assays and diagnostics
Mechanism of Action
Biotin sulfoxide exerts its effects primarily through its interaction with biotin-dependent enzymes. The sulfoxide group can modify the enzyme’s active site, affecting its catalytic activity. This modification can lead to changes in metabolic pathways that rely on biotin as a cofactor. The exact molecular targets and pathways involved are still under investigation, but it is known that biotin sulfoxide can influence carboxylation reactions and other biotin-dependent processes .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table highlights structural analogues and their key differences:
Biological Activity
N-Boc-amino-4-methylthiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
N-Boc-amino-4-methylthiazole-5-carboxylic acid features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the tert-butoxycarbonyl (Boc) group protects the amino functionality, making it a valuable intermediate in organic synthesis, particularly in peptide synthesis.
Molecular Formula: C_{12}H_{14}N_{2}O_{3}S
Molecular Weight: 258.296 g/mol
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant biological properties, including:
- Antimicrobial Activity: Thiazole derivatives have shown potential against various microbial strains.
- Anticancer Properties: The compound has been studied for its ability to inhibit cancer cell proliferation by interfering with signaling pathways that promote cell growth .
- Enzyme Interaction: It interacts with enzymes such as xanthine oxidase, potentially reducing uric acid production and alleviating conditions like gout.
Interaction with Enzymes
N-Boc-amino-4-methylthiazole-5-carboxylic acid has demonstrated interactions with several enzymes, influencing their activity:
| Enzyme | Effect | Reference |
|---|---|---|
| Xanthine Oxidase | Inhibition of activity, reducing uric acid levels | |
| HSET (KIFC1) | Micromolar inhibition leading to multipolar mitotic spindles in cancer cells |
Cellular Effects
The compound's effects on cellular processes have been profound. It influences cell signaling pathways and gene expression, contributing to its anticancer properties. For example, studies have shown that it can inhibit cell proliferation in cancer cells by disrupting growth-promoting signals.
Case Study: Cancer Cell Proliferation
In vitro studies demonstrated that treatment with N-Boc-amino-4-methylthiazole-5-carboxylic acid resulted in:
- Inhibition of Proliferation: A significant decrease in cell viability was observed in various cancer cell lines.
- Induction of Apoptosis: Increased markers of apoptosis were noted, indicating a potential therapeutic effect against tumors .
Pharmacological Applications
N-Boc-amino-4-methylthiazole-5-carboxylic acid is utilized in several pharmacological contexts:
- Peptide Synthesis: It serves as an important building block for creating peptide-based probes and inhibitors for biological research.
- Antidiabetic Research: Related thiazole derivatives have shown protective effects against hyperglycemia and insulin resistance through antioxidant and anti-inflammatory mechanisms .
Comparative Analysis with Related Compounds
The following table highlights structural variations among thiazole derivatives and their potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Boc-amino-4-methylthiazole-5-carboxylic acid | Thiazole ring with Boc group | Antimicrobial, anticancer |
| 2-Amino-4-methylthiazole-5-carboxylic acid | Similar thiazole structure without Boc protection | Antioxidant properties |
| N-Boc-amino-2-methylthiazole-5-carboxylic acid | Different methyl substitution on thiazole ring | Varies based on substitution |
Q & A
Q. How are synthetic routes validated to ensure reproducibility?
- Intermediate tracking : Use LC-MS or FTIR to verify each step (e.g., Boc introduction, ester hydrolysis) .
- Cross-lab validation : Compare yields/purity with independent labs using identical starting materials .
- Patents/literature : Review prior art (e.g., US Patent 6,124,321) for alternative methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
